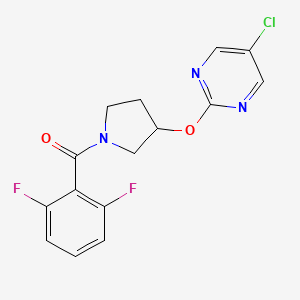

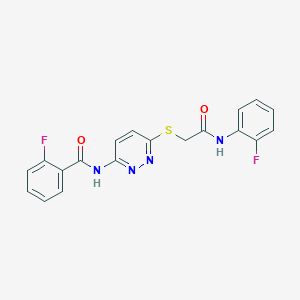

![molecular formula C20H24N4O3S2 B2794428 2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile CAS No. 1797889-30-5](/img/structure/B2794428.png)

2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a complex organic molecule that likely contains a thiazole ring and a bipiperidinyl group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Bipiperidinyl refers to a structure containing two piperidine rings, which are six-membered rings with one nitrogen atom .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds have been synthesized using various methods. For instance, N-(thiazol-2-yl)benzenesulfonamides have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . Another study reported the synthesis of 2-[(4-(thiazol-2-yl)phenyl]propionic acids by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Oxidation in Organic Chemistry

- Thiazole derivatives, such as those involved in the synthesis of 2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile, are used in organic chemistry for various synthetic applications. A study by Aitken et al. (1997) explores the synthesis and oxidation of chiral 2-thiazolines, demonstrating their potential in producing a range of compounds with varying properties (Aitken et al., 1997).

2. Role in Medicinal Chemistry

- Thiazole-based sulfonyl derivatives show potential in medicinal chemistry. For instance, Kumar et al. (2013) synthesized novel sulfonyl derivatives with antimicrobial and antitubercular properties, highlighting the versatility of thiazole-based compounds in drug development (Kumar et al., 2013).

3. Photophysics and Material Science Applications

- In the field of material science, thiazole derivatives are used for their photophysical properties. Yenilmez et al. (2013) synthesized metallo-phthalocyanines with thiazole groups, focusing on their fluorescence quenching properties, which have potential applications in sensors and optical materials (Yenilmez et al., 2013).

4. Applications in Bioorganic Chemistry

- Research by Naganawa et al. (2006) on sulfonamide derivatives, similar in structure to the compound , shows relevance in bioorganic chemistry, particularly in the development of receptor antagonists. This research underscores the compound's potential in therapeutic applications (Naganawa et al., 2006).

5. Antimicrobial and Anticancer Potential

- The compound's framework has been explored for its antimicrobial and anticancer properties. Research by Khedr et al. (2019) on similar organosulfur compounds demonstrates their potent antimicrobial and anticancer activities, suggesting potential therapeutic applications of 2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile (Khedr et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds that combine thiazole and sulfonamide groups have been known to exhibit antibacterial activity .

Mode of Action

It’s suggested that the compound may interact with its targets in a distinctive way when used in conjunction with a cell-penetrating peptide .

Biochemical Pathways

It’s known that similar compounds have shown antibacterial activity against both gram-negative and gram-positive bacteria .

Result of Action

The compound, when used in conjunction with a cell-penetrating peptide, has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been observed to display faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other agents, as seen in the case of cell-penetrating peptides .

Eigenschaften

IUPAC Name |

2-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c21-15-16-3-1-2-4-19(16)29(25,26)24-12-5-17(6-13-24)23-10-7-18(8-11-23)27-20-22-9-14-28-20/h1-4,9,14,17-18H,5-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHQBDKIPQYVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)S(=O)(=O)C4=CC=CC=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2794345.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2794349.png)

![4-({1-[(3,4-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2794357.png)

![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)

![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)